molecular formula C15H24ClNO2 B6274901 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride CAS No. 2731007-99-9

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride

Cat. No.: B6274901
CAS No.: 2731007-99-9
M. Wt: 285.8
InChI Key:
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Description

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with benzyloxypropyl groups under specific conditions. One common method involves the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method is valuable for synthesizing piperidine derivatives with high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(benzyloxy)propyl]piperidin-4-ol hydrochloride is unique due to its specific benzyloxypropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

2731007-99-9

Molecular Formula

C15H24ClNO2

Molecular Weight

285.8

Purity

91

Origin of Product

United States

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